

# An In-depth Technical Guide to the Crystal Structure of 1,5-Dimethoxynaphthalene

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## Compound of Interest

Compound Name: 1,5-Dimethoxynaphthalene

Cat. No.: B158590

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This guide provides a comprehensive analysis of the crystal structure of **1,5-dimethoxynaphthalene**, tailored for researchers, scientists, and professionals in drug development. The document outlines the key crystallographic data, molecular geometry, and intermolecular interactions, supported by detailed experimental protocols and visual diagrams.

## Introduction

**1,5-Dimethoxynaphthalene** (C<sub>12</sub>H<sub>12</sub>O<sub>2</sub>) is a significant organic compound with diverse applications, including in the synthesis of pesticides, the preparation of polyhydric alcohols, and as a component in molecular magnetic devices.<sup>[1]</sup> Its involvement in the creation of complex paramagnetic supramolecular architectures further underscores the importance of understanding its solid-state structure.<sup>[1]</sup> This guide delves into the specifics of its crystalline form, providing valuable insights for solid-state chemistry and materials science.

## Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction analysis reveals that **1,5-dimethoxynaphthalene** crystallizes in the monoclinic space group P2<sub>1</sub>/c, with the molecule situated on an inversion center.<sup>[1]</sup> A key feature of its molecular structure is the planarity of the ten-membered aromatic naphthalene ring system, with a maximum deviation of 0.0025 (9) Å.<sup>[1]</sup> This is noteworthy because, unlike some of its derivatives such as 1,5-dimethylnaphthalene, the steric interactions from the methoxy groups do not induce any significant distortion in the naphthalene core.<sup>[1]</sup> The methoxy substituents are oriented away from the center of the naphthalene moiety.<sup>[1]</sup>

The crystallographic data for **1,5-dimethoxynaphthalene**, determined at a temperature of 150 K, are summarized in the table below.

Parameter	Value
Chemical Formula	C <sub>12</sub> H <sub>12</sub> O <sub>2</sub>
Molecular Weight	188.23 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	7.0412 (3)
b (Å)	10.1058 (4)
c (Å)	6.5773 (2)
β (°)	95.509 (3)
Volume (Å <sup>3</sup> )	465.86 (3)
Z	2
Radiation	Cu Kα
Temperature (K)	150

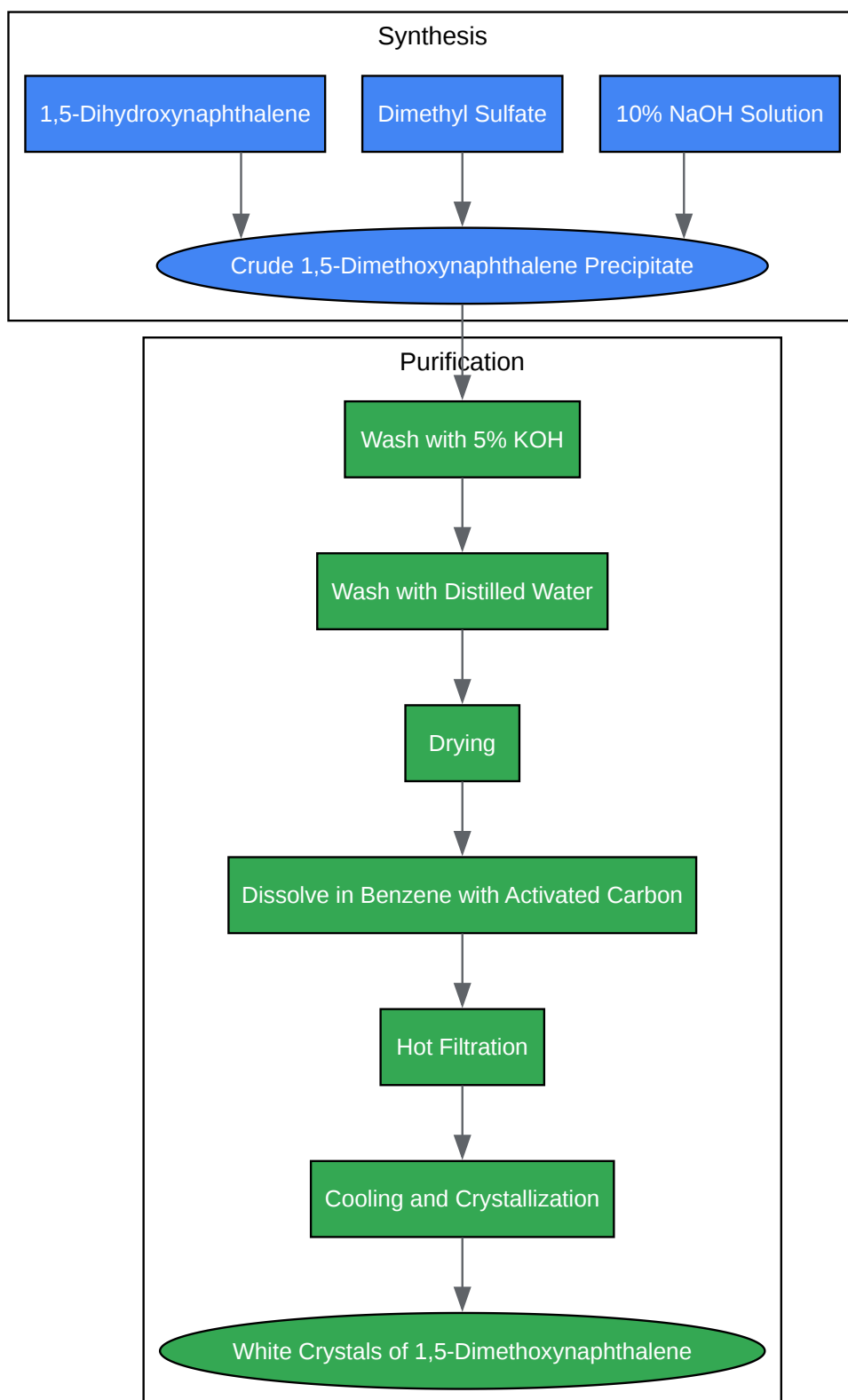
Source:[1]

The intramolecular bond distances and angles are all within the expected ranges for a molecule of this nature.[1] A notable exterior angle in the naphthalene moiety, C4—C5—C4', is 122.13 (9)°, which shows no evidence of distortion typically associated with 1,5-disubstitutions.  
[1]

## Intermolecular Interactions and Crystal Packing

The crystal structure of **1,5-dimethoxynaphthalene** exhibits a distinct herringbone packing motif, with the molecules arranged in layers parallel to the (100) lattice plane.[1] The packing is stabilized by very weak C—H⋯O intermolecular hydrogen bonds. These interactions involve the methoxy groups and lead to the formation of chains that propagate along the[2] direction.[1]

The C...O distance for these hydrogen bonds is 3.495 (1) Å.<sup>[1]</sup> The methoxy groups appear to be restrained in the crystal structure due to steric interactions with hydrogen atoms, which limits their rotational freedom.<sup>[1]</sup>



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Synthesis and Purification Workflow of **1,5-Dimethoxynaphthalene**.

## Experimental Protocols

A general method for the synthesis of **1,5-dimethoxynaphthalene** involves the methylation of 1,5-dihydroxynaphthalene.

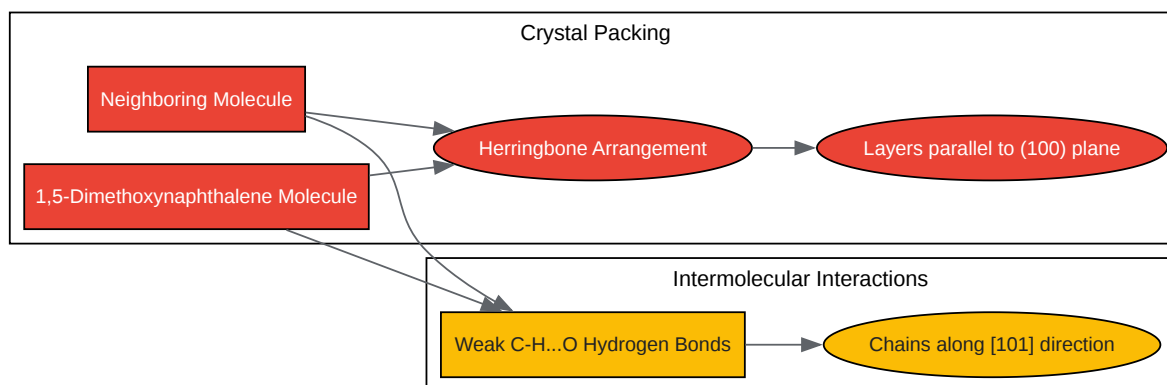
- **Reaction Setup:** Under a nitrogen atmosphere, 100 g (0.62 mol) of 1,5-dihydroxynaphthalene is dissolved in 500 mL of a 10% sodium hydroxide solution in a 2 L two-necked round-bottom flask.
- **Addition of Methylating Agent:** 156 g (1.24 mol) of dimethyl sulfate is added slowly to the solution over a period of 1 hour.
- **Reaction:** The reaction mixture is allowed to proceed for 2 hours, during which a precipitate of the product forms.
- **Isolation:** The resulting precipitate is collected by vacuum filtration.

The crude product is purified through a series of washing and recrystallization steps.

- **Washing:** The filtered precipitate is washed sequentially with 200 mL of a 5% potassium hydroxide solution (twice) and then with 200 mL of distilled water (three times).
- **Drying:** The washed solid is then dried.
- **Recrystallization:** The dried residue is dissolved in 1.5 L of hot benzene (80 °C) containing 300 g of activated carbon. The hot solution is filtered to remove the activated carbon and then allowed to cool. Upon cooling, white crystals of **1,5-dimethoxynaphthalene** form.

An alternative method for obtaining single crystals suitable for X-ray diffraction involves the attempted co-crystallization of a 1:1 mixture of rac-1,1'-bi-2-naphthol and **1,5-dimethoxynaphthalene** from a solvent blend of methanol and ethyl acetate.<sup>[1]</sup>

The data for the crystal structure analysis was collected on an Oxford Diffraction SuperNova diffractometer.<sup>[1]</sup> An absorption correction was applied to the collected data. The structure was solved and refined, with hydrogen atoms being located in a difference map and then repositioned geometrically.<sup>[1]</sup>



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Logical Relationships in the Crystal Structure of **1,5-Dimethoxynaphthalene**.

## Conclusion

The crystal structure of **1,5-dimethoxynaphthalene** is characterized by a planar naphthalene core, a monoclinic  $P2_1/c$  space group, and a herringbone packing motif. The crystal lattice is primarily stabilized by weak C—H $\cdots$ O hydrogen bonds, which dictate the arrangement of the molecules into layers and chains. This detailed structural understanding is crucial for predicting and controlling the solid-state properties of this versatile compound, which is of significant interest to the chemical, pharmaceutical, and materials science industries.

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